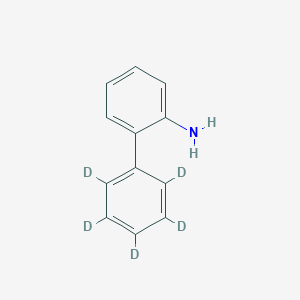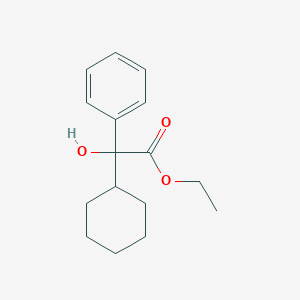
Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate and related compounds involves multiple steps, including Michael-Aldol condensation, asymmetric condensation, and three-component condensation reactions. For example, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, a similar compound, was obtained through Michael-Aldol condensation, demonstrating the versatility of synthesis methods for these compounds. Ethyl(S)-α-Hydroxy-α-cyclopentylphenylacetate was synthesized from ethyl phenylglyoxylate and cyclopentanone by asymmetric condensation, showing an overall yield of about 59% (Hernández-Ortega et al., 2001) (Xiang Jiming, 2011).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using techniques like X-ray diffraction. The cyclohexanone core often adopts a chair conformation with attached groups in specific axial and equatorial configurations, as seen in the crystal and molecular structure studies (S. Hernández-Ortega et al., 2001).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including the Lossen rearrangement, which demonstrates their reactivity and potential for creating more complex molecules. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is one such example, showcasing the versatility in synthesizing hydroxamic acids and ureas from carboxylic acids without racemization (Kishore Thalluri et al., 2014).
Physical Properties Analysis
The physical properties, such as crystal structure and molecular packing, have been detailed through X-ray crystallography studies. These studies reveal the impact of weak intermolecular interactions on the stability and conformation of these compounds, aiding in understanding their physical behavior and potential applications (M. Kaur et al., 2012).
Applications De Recherche Scientifique
Enzymatic and Bioactive Potentials
The bioactive potential of derivatives of Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate has been a subject of interest. For instance, Chakraborty and Joy (2019) isolated compounds from mollusks, revealing their antioxidant and anti-inflammatory activities, highlighting the potential of derivatives in pharmaceutical applications (Chakraborty & Joy, 2019).
Chemical Reactions and Intermediates
The compound and its derivatives are integral in various chemical reactions. Kurihara et al. (1981) discussed the alkylation of active methylene compounds using alcohols, highlighting the importance of these compounds in synthesizing diverse chemical products (Kurihara et al., 1981). Furthermore, the study by Sato, Inoue, and Ohashi (1974) on the new synthesis of 3-alkyl-2-hydroxy-2-cyclohexen-1-ones, a derivative, emphasizes the compound's role in flavor components and its diverse synthetic pathways (Sato, Inoue, & Ohashi, 1974).
Propriétés
IUPAC Name |
ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-19-15(17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3,5-6,9-10,14,18H,2,4,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSWMMZQZJBIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400036 | |
| Record name | ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
CAS RN |
31197-69-0 | |
| Record name | ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





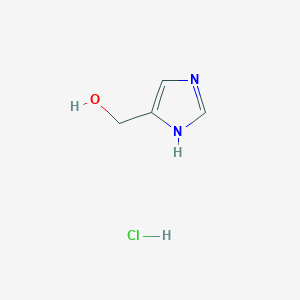
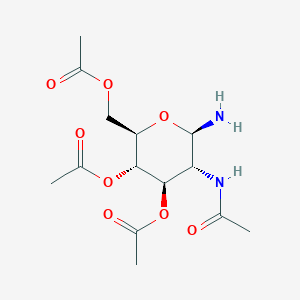


![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)
![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)
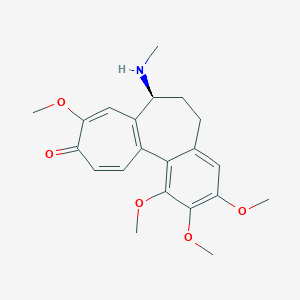
![(7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B16296.png)

